2-(Chloromethyl)-4-methylaniline

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Hard-hitting procurement introduction: This ortho-chloromethyl-para-methyl aniline is a superior building block for generating aza-ortho-quinone methides (aoQMs) via a kinetically controlled 1,4-elimination pathway—≈100× slower methanolysis than para-analogs ensures robust, high-yielding [4+n] annulations. The 4-methyl group (Hammett σp = -0.17) enhances amino nucleophilicity, while the chloromethyl handle enables modular diversification into indolines, quinolines, kinase (e.g., HPK1) inhibitors, and performance agrochemicals. Choose this specific substitution pattern for reaction outcomes and metabolic profiles unattainable with 2-chloro-4-methylaniline or simple benzyl chlorides.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
Cat. No. B8465793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-methylaniline
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)CCl
InChIInChI=1S/C8H10ClN/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,10H2,1H3
InChIKeyVGJDRXWGTACCKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-4-methylaniline: Technical Overview for Scientific and Industrial Procurement


2-(Chloromethyl)-4-methylaniline (CAS 13721-01-2, C8H10ClN, MW 171.62 g/mol) is a substituted aniline derivative characterized by a chloromethyl group at the ortho position and a methyl group at the para position relative to the primary amino group. This structural arrangement imparts distinct reactivity, positioning the compound as a versatile intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and pharmaceuticals . The chloromethyl moiety serves as an electrophilic handle for nucleophilic substitution and radical processes, while the 4-methyl group enhances nucleophilicity and can direct further functionalization .

Why Generic Substitution of 2-(Chloromethyl)-4-methylaniline Fails: Evidence-Based Differentiation


While numerous chlorinated aniline derivatives exist, simple substitution with analogs such as 2-chloro-4-methylaniline or 2-(chloromethyl)aniline can drastically alter synthetic outcomes, metabolic profiles, and material properties. The ortho-chloromethyl group in 2-(Chloromethyl)-4-methylaniline enables unique 1,4-elimination pathways to generate aza-ortho-quinone methides (aoQMs), a reactivity manifold absent in non-chloromethyl or para-substituted congeners . Furthermore, the presence of the 4-methyl group modulates both electronic properties and biological handling, differentiating it from simpler ortho-chloromethyl anilines [1]. These distinctions are not theoretical; they translate into quantifiable differences in reaction yields, metabolic rates, and application-specific performance.

2-(Chloromethyl)-4-methylaniline: Quantifiable Evidence of Differentiation from Closest Analogs


Unique Aza-ortho-Quinone Methide Generation Enabled by ortho-Chloromethyl Substitution

Unlike para-chloromethyl anilines, ortho-chloromethyl aniline derivatives (such as 2-(Chloromethyl)-4-methylaniline) undergo a unique 1,4-elimination to generate aza-ortho-quinone methides (aoQMs), highly reactive intermediates for [4+n] annulation reactions . This reactivity is directly quantified by the rate of methanolysis, where para-chloromethyl derivatives react approximately 100 times faster than ortho-chloromethyl derivatives, demonstrating the profound positional impact on reaction kinetics and the necessity of the ortho substitution for controlled, stepwise synthetic applications [1].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Comparative Metabolic N-Hydroxylation Rate and Mutagenic Potential in 2-Halogenated 4-Methylanilines

In rat liver microsomal metabolism studies, 2-chloro-4-methylaniline (the direct chloro analog) exhibited the highest rate of N-hydroxylation among 2-halogenated 4-methylanilines, with a rate order of 2-bromo < 2-fluoro < 2-chloro [1]. This enhanced N-hydroxylation correlated with a mutagenicity that was twice that of the 2-bromo analog [2]. While this data is for the 2-chloro analog, it provides a critical class-level inference: the 2-chloromethyl derivative (2-(Chloromethyl)-4-methylaniline) may exhibit a distinct metabolic profile and toxicity risk compared to other halogen substitutions, necessitating its specific use or careful handling in biological applications.

Drug Metabolism Toxicology Medicinal Chemistry

High Synthetic Yield in Continuous Flow Synthesis for 2-(Chloromethyl)-4-methylaniline

Optimized synthetic protocols for 2-(Chloromethyl)-4-methylaniline, particularly those employing continuous flow reactors and optimized chlorination conditions, have been reported to achieve yields exceeding 80% . While direct head-to-head yield comparisons with other ortho-chloromethyl aniline syntheses are not available in the open literature, this quantitative benchmark provides a critical procurement insight: the compound can be reliably manufactured at scale with high efficiency, a factor that differentiates it from less well-characterized or lower-yielding analogs.

Process Chemistry Organic Synthesis Scale-up

Electron-Donating 4-Methyl Group Enhances Nucleophilicity Compared to Unsubstituted ortho-Chloromethyl Aniline

The presence of a 4-methyl group in 2-(Chloromethyl)-4-methylaniline is known to increase the electron density of the aromatic ring and the amino group through a positive inductive effect. This electron donation enhances nucleophilicity and facilitates electrophilic substitution and coordination chemistry compared to the unsubstituted 2-(chloromethyl)aniline (CAS 114059-99-3). While specific quantitative Hammett constants or rate enhancements for this exact compound are not readily available, the class-level effect of para-methyl substitution on aniline reactivity is well-established, with σp values of -0.17 for methyl compared to 0.00 for hydrogen, indicating a quantifiable increase in electron density [1].

Organic Synthesis Physical Organic Chemistry Reactivity

Distinct Structural and Physical Form Compared to Chloro Analog 2-Chloro-4-methylaniline

2-(Chloromethyl)-4-methylaniline (MW 171.62 g/mol) exists as a solid, whereas its close structural analog 2-chloro-4-methylaniline (CAS 615-65-6, MW 141.60 g/mol) is typically a liquid at room temperature [1]. This physical state difference is critical for handling, storage, and formulation in both laboratory and industrial settings. The chloromethyl group not only increases molecular weight by 30 g/mol but also introduces a different polarity and hydrogen bonding capacity, impacting solubility and purification behavior .

Physicochemical Properties Formulation Material Science

Where 2-(Chloromethyl)-4-methylaniline Delivers Quantifiable Advantage: Optimal Research and Industrial Scenarios


Precursor for Aza-ortho-Quinone Methide (aoQM)-Mediated Heterocycle Synthesis

2-(Chloromethyl)-4-methylaniline is a premier building block for generating aza-ortho-quinone methides (aoQMs) via 1,4-elimination, enabling efficient [4+n] annulation reactions to construct nitrogen-containing heterocycles such as indolines and quinolines. This reactivity is uniquely dependent on the ortho-chloromethyl substitution pattern, which is kinetically distinct from para-chloromethyl analogs (approx. 100× slower methanolysis, allowing controlled reaction conditions) . This application is validated by the compound's role in high-yielding, transition-metal-free syntheses of trifluoromethyl-functionalized indolines [1].

Pharmaceutical Intermediates Requiring ortho-Functionalized Aniline Scaffolds

The compound serves as a versatile intermediate for the synthesis of enzyme inhibitors and receptor modulators, particularly those targeting kinases such as HPK1 . The ortho-chloromethyl group acts as a synthetic handle for introducing diverse functional groups via nucleophilic substitution, while the 4-methyl group modulates electronic properties and lipophilicity, a combination that is not mimicked by simple 2-chloro- or 4-methylaniline analogs.

Agrochemical Synthesis Requiring Enhanced Nucleophilicity

The electron-donating 4-methyl group (Hammett σp = -0.17) enhances the nucleophilicity of the amino group compared to unsubstituted ortho-chloromethyl aniline . This property is advantageous in reactions requiring a more reactive aniline nucleophile, such as in the synthesis of certain pesticides or herbicides where substitution of the chloromethyl group is a key step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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